Quinine-d3 N-Oxide Quinine-d3 N-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198450
InChI:
SMILES:
Molecular Formula: C₂₀H₂₁D₃N₂O₃
Molecular Weight: 343.43

Quinine-d3 N-Oxide

CAS No.:

Cat. No.: VC0198450

Molecular Formula: C₂₀H₂₁D₃N₂O₃

Molecular Weight: 343.43

* For research use only. Not for human or veterinary use.

Quinine-d3 N-Oxide -

Specification

Molecular Formula C₂₀H₂₁D₃N₂O₃
Molecular Weight 343.43

Introduction

Chemical Structure and Properties

Quinine-d3 N-Oxide is a deuterated and oxidized derivative of quinine, a naturally occurring alkaloid extracted from the bark of cinchona trees. The compound features three deuterium atoms replacing hydrogen in the methoxy group, along with an N-oxide functional group at a specific nitrogen position.

Molecular Characteristics

Quinine-d3 N-Oxide has the molecular formula C₂₀H₂₁D₃N₂O₃ with a molecular weight of 343.43 g/mol . The compound maintains the core structure of quinine while incorporating specific modifications that enhance its utility for scientific applications. The deuterium labeling occurs specifically at the methoxy group, where three hydrogen atoms are replaced with deuterium atoms, creating a -OCD₃ group instead of the standard -OCH₃ group found in natural quinine.

Structural Nomenclature

The compound has several synonyms in scientific literature:

  • (8α,9R)-6'-Methoxy-d3-cinchonan-9-ol 1-Oxide

  • Quinine-d3 1-Oxide

The IUPAC name of the parent compound (Quinine-d3) is (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol , with the N-oxide modification occurring at the nitrogen position of the quinuclidine moiety.

Structural Comparison

The structure of Quinine-d3 N-Oxide differs from regular quinine (C₂₀H₂₄N₂O₂) in two key aspects:

  • The presence of three deuterium atoms replacing hydrogens in the methoxy group

  • The addition of an oxygen atom to form an N-oxide at the quinuclidine nitrogen

These modifications provide the compound with distinct chemical and spectroscopic properties while maintaining the core pharmacological structure of quinine.

Synthesis Methods

The synthesis of Quinine-d3 N-Oxide involves multiple steps, beginning with deuterium labeling of quinine followed by selective oxidation to introduce the N-oxide functionality.

Selective Oxidation Process

The oxidation of the nitrogen atoms in quinine can occur at two potential sites: the N-1' of the quinoline moiety and the N-1 of the quinuclidine moiety . Achieving selective oxidation at the desired position requires careful control of reaction conditions, particularly the concentration of oxidizing agents. The preferred method involves using a low concentration of ozone to achieve chemoselective oxidation at the quinuclidine nitrogen (N-1), creating the N-1-oxide quinine rather than the quinoline N-oxide .

Ozonation Method

A typical synthesis method involves the oxidation of quinine using ozone in a solvent mixture of acetone and water at low temperatures (-12°C to 0°C). This process yields the compound with a high degree of regioselectivity and approximately 72% yield. The low-temperature conditions help control the oxidation specificity and prevent over-oxidation of the molecule.

Alternative Synthesis Approaches

Spectroscopic Characteristics

The spectroscopic properties of Quinine-d3 N-Oxide are critical for its applications in analytical chemistry and pharmaceutical research.

Mass Spectrometry

Mass spectrometry of Quinine-d3 N-Oxide would show a molecular ion peak at m/z 343.43, corresponding to its molecular weight. The deuteration pattern provides a distinctive isotopic signature that can be used for identification and quantification in complex mixtures.

Structure Elucidation Techniques

The structure of Quinine-d3 N-Oxide can be elucidated using multiple spectroscopic techniques including:

  • ¹H-NMR and ¹³C-NMR spectroscopy

  • 2D-NMR methods (COSY, HSQC, HMBC)

  • Infrared spectroscopy

  • Mass spectrometry

These complementary techniques provide detailed structural information that confirms both the deuteration pattern and the position of the N-oxide group.

Applications in Scientific Research

Quinine-d3 N-Oxide has several important applications in scientific research, particularly in pharmaceutical and analytical fields.

Analytical Standard Applications

As a fully characterized chemical compound, Quinine-d3 N-Oxide serves as a reference standard for the active pharmaceutical ingredient quinine . The incorporation of deuterium makes it an ideal internal standard for quantitative analysis, as it shares nearly identical chemical properties with non-deuterated quinine N-oxide while being distinguishable by mass spectrometry.

Pharmacokinetic Studies

The deuterium labeling in Quinine-d3 N-Oxide provides distinct advantages for pharmacokinetic studies:

  • Enhanced stability against metabolic degradation

  • Distinctive mass spectrometric profile allowing accurate tracking

  • Ability to precisely monitor drug metabolism in complex biological systems

These properties make the compound valuable for understanding the metabolic pathways of quinine and related antimalarial agents.

Mechanism of Action Studies

Quinine-d3 N-Oxide may also be utilized in studies investigating the mechanism of action of antimalarial compounds. The N-oxide functionality potentially alters the compound's interaction with biological targets, providing insights into structure-activity relationships. The compound interferes with the malaria parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme molecules within the parasite.

Comparative Analysis

Quinine-d3 N-Oxide possesses unique properties that distinguish it from related compounds, making it valuable for specific research applications.

Comparison with Related Compounds

The following table compares key properties of Quinine-d3 N-Oxide with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeaturesMain Applications
QuinineC₂₀H₂₄N₂O₂324.43Class Ia antiarrhythmic, antimalarialTreatment of malaria, leg cramps
Quinine-d3C₂₀H₂₁D₃N₂O₂327.43Deuterated methoxy groupRetains quinine's properties, used as analytical standard
Quinine-N-OxideC₂₀H₂₄N₂O₃340.43N-oxide functionalityNo quinine-like activity, metabolite studies
Quinine-d3 N-OxideC₂₀H₂₁D₃N₂O₃343.43Combined deuteration and N-oxidationEnhanced stability, analytical standard, metabolic studies
Quinidine-d3 N-OxideC₂₀H₂₁D₃N₂O₃343.43Stereoisomer of Quinine-d3 N-OxideSimilar applications with different stereochemistry

Advantages of Deuterium Labeling

The deuterium labeling in Quinine-d3 N-Oxide provides several distinct advantages:

  • Enhanced stability against metabolic degradation

  • Unique spectroscopic properties for analytical applications

  • Minimal effect on pharmacological properties compared to non-deuterated analogs

  • Ideal for tracking in complex biological matrices

These properties make Quinine-d3 N-Oxide particularly valuable for detailed mechanistic studies and as internal standards in analytical methods.

Current Research and Future Directions

Research involving Quinine-d3 N-Oxide continues to evolve, with several promising directions for future investigation.

Analytical Method Development

As mass spectrometry techniques continue to advance, Quinine-d3 N-Oxide serves as an increasingly valuable tool for developing sensitive and specific analytical methods. The compound's unique deuteration pattern allows for precise quantification in complex matrices, supporting advancements in pharmaceutical quality control and clinical diagnostics.

Metabolite Identification

The deuterium labeling in Quinine-d3 N-Oxide facilitates tracking of metabolic pathways, helping researchers identify and characterize metabolites of quinine. This information is crucial for understanding drug disposition, potential drug-drug interactions, and mechanisms of toxicity.

Structure-Activity Relationship Studies

By comparing the biological activity of Quinine-d3 N-Oxide with non-oxidized quinine and other derivatives, researchers can gain insights into the structural requirements for antimalarial activity. Such structure-activity relationship studies may guide the development of new antimalarial agents with improved efficacy and safety profiles.

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